Ácido 4-(trans-4-Etilciclohexil)fenilborónico

Descripción general

Descripción

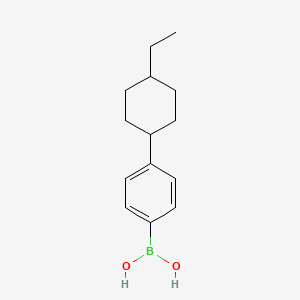

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is an organic compound with the molecular formula C14H21BO2 and a molecular weight of 232.13 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a phenyl ring substituted with a boronic acid group and a trans-4-ethylcyclohexyl group .

Aplicaciones Científicas De Investigación

4-(trans-4-Ethylcyclohexyl)phenylboronic acid has several scientific research applications:

Mecanismo De Acción

Target of Action

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the transition metals used in these reactions, such as palladium .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The boronic acid moiety of the compound forms a complex with a transition metal catalyst (like palladium), and this complex then undergoes transmetalation . In this process, the organoboron compound transfers its organic group to the metal, forming a new metal-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction allows for the formation of complex organic structures by joining two carbon fragments . This has significant implications in organic synthesis, particularly in the pharmaceutical industry, where it can be used to construct complex drug molecules .

Result of Action

The result of the action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic molecules, including potential drug candidates .

Action Environment

The action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is highly dependent on the reaction conditions . Factors such as temperature, solvent, and the presence of a suitable catalyst can significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid typically involves the following steps:

Bromination: The starting material, 4-ethylcyclohexylbenzene, is brominated to form 4-(trans-4-ethylcyclohexyl)bromobenzene.

Lithiation: The brominated compound is then treated with n-butyllithium to generate the corresponding aryl lithium intermediate.

Industrial Production Methods

Industrial production methods for 4-(trans-4-Ethylcyclohexyl)phenylboronic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of bromination, lithiation, and borylation, with optimization for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(trans-4-Ethylcyclohexyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in some cases.

4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of an ethylcyclohexyl group.

4-(trans-4-Propylcyclohexyl)phenylboronic Acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is unique due to its specific steric and electronic properties imparted by the trans-4-ethylcyclohexyl group. This makes it particularly useful in reactions where steric hindrance can influence the selectivity and yield of the desired product .

Actividad Biológica

4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS No. 164220-57-9) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

- IUPAC Name: 4-(trans-4-Ethylcyclohexyl)phenylboronic acid

- Molecular Formula: C13H19B O2

- Molecular Weight: 220.1 g/mol

The biological activity of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to inhibit enzymes such as proteasomes and kinases, which are crucial in various cellular processes including cell cycle regulation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Enzyme Inhibition:

- Proteasome Inhibition: Boronic acids are known to inhibit the proteasome, leading to the accumulation of regulatory proteins and subsequent induction of apoptosis in cancer cells. Studies have shown that 4-(trans-4-Ethylcyclohexyl)phenylboronic acid can effectively inhibit proteasomal activity in vitro.

- Kinase Inhibition: The compound has been reported to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

-

Antitumor Activity:

- In vitro studies demonstrate that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that 4-(trans-4-Ethylcyclohexyl)phenylboronic acid may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Case Studies

A series of experiments have been conducted to evaluate the biological activity of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid:

Table 1: Summary of Biological Activities

Case Study Example

In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against tumor growth.

Propiedades

IUPAC Name |

[4-(4-ethylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCELWUDZLZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675232 | |

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164220-57-9 | |

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.